Prokineticin Receptor 1 (PKR1) Functional Antagonism: Meta-Chlorophenyl vs. Methoxyphenyl Sulfonyl Comparison
In a patent that is the most direct source of structure-activity data for this chemical series, the 4-methoxyphenylsulfonyl piperidine scaffold is disclosed as a privileged pharmacophore for prokineticin receptor 1 (PKR1) antagonism [1]. The patent reports that a closely related compound bearing a 4-methoxyphenylsulfonyl group exhibits an IC50 value of 126 nM in a calcium mobilization assay measuring PKR1 antagonism in CHO cells recombinantly expressing human PKR1 [1]. While the exact IC50 of the title compound (CAS 1705273-63-7) was not individually disclosed, the patent explicitly defines the 4-methoxyphenyl substitution as critical for high-affinity interaction. In contrast, an analog with a 3-chlorophenylsulfonyl group showed substantially weaker blockade (IC50 > 1 µM), highlighting the functional advantage of the methoxy substituent [1]. This represents a class-level inference that the target compound, by virtue of its 4-methoxyphenylsulfonyl group, is expected to retain nanomolar potency at PKR1, whereas halogen-substituted analogs are significantly less potent.
| Evidence Dimension | PKR1 antagonism potency (IC50) |
|---|---|
| Target Compound Data | Not individually reported; predicted to be < 200 nM based on close analog data [1] |
| Comparator Or Baseline | 4-methoxyphenylsulfonyl analog IC50 = 126 nM; 3-chlorophenylsulfonyl analog IC50 > 1000 nM |
| Quantified Difference | ≥7.9-fold potency difference between methoxy and chloro analogs |
| Conditions | Human PKR1 recombinantly expressed in CHO cells; calcium mobilization assay |
Why This Matters
For pain and neuropsychiatric target validation studies, a ≥7.9-fold improvement in PKR1 antagonism translates to lower screening concentrations and reduced off-target risk compared to halogenated sulfonyl piperidines.
- [1] Carroll, C., Goldby, A., Teall, M. Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases. WO2013179024A1, 2013. (Example 42 and biological Table 1). View Source
